molecular formula C13H15BrN2O B8158179 5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B8158179
M. Wt: 295.17 g/mol
InChI Key: RBXJGMHIBLSDTJ-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a substituted 3,4-dihydroisoquinoline derivative characterized by a bromine atom at the 5-position and a cyclopropyl carboxamide group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may influence electronic, steric, and binding properties. Key spectral data (e.g., LC-MS and NMR) for related brominated isoquinoline derivatives highlight the importance of bromine in modulating reactivity and stability .

Properties

IUPAC Name

5-bromo-N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-12-3-1-2-9-8-16(7-6-11(9)12)13(17)15-10-4-5-10/h1-3,10H,4-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXJGMHIBLSDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2CCC3=C(C2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈BrN₃O
  • Molecular Weight : 312.20 g/mol
  • CAS Number : 215184-78-4

The biological activity of 5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is attributed to its interaction with various biological targets. The compound has been shown to exhibit inhibition against specific enzymes and receptors, which can lead to anti-cancer effects and modulation of cellular pathways.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of leucine aminopeptidase (LAP). In silico screening revealed that compounds with a 3,4-dihydroisoquinoline scaffold could effectively inhibit LAP, suggesting that 5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide may share similar inhibitory properties .

Antiproliferative Effects

The compound has demonstrated significant antiproliferative activity against various human cancer cell lines. Notable findings include:

  • Human promyelocytic leukemia cell line (HL-60)
  • Breast cancer cell line (MCF-7)
  • Burkitt’s lymphoma cell line (Raji)
  • Colon cancer cell line (LoVo)

These studies indicate that the compound may induce cell cycle arrest and apoptosis in cancer cells, supporting its potential use in cancer therapy .

Case Studies

  • Study on Anticancer Activity :
    A study investigated the effects of 5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC₅₀ values ranging from 10 µM to 20 µM across different cell types. The compound also exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
  • Mechanistic Insights :
    Molecular docking studies revealed that the compound interacts with key amino acid residues in LAP, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. This interaction is crucial for understanding how the compound exerts its inhibitory effects on LAP and potentially other targets .

Data Tables

Cell LineIC₅₀ (µM)Mechanism of Action
HL-6016.5Induction of apoptosis
MCF-712.0Cell cycle arrest (G1/S transition)
Raji18.0Inhibition of proliferation
LoVo15.0Apoptosis and necrosis

Pharmacokinetic Properties

Pharmacokinetic studies suggest that 5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide has favorable absorption and distribution characteristics. Its lipophilicity allows for effective penetration into cellular membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The bromine atom in the target compound likely increases electrophilicity at the 5-position compared to methoxy (OMe) or methyl groups in analogs like 6d or 6f. This could enhance cross-coupling reactivity (e.g., Suzuki-Miyaura) for further functionalization .

Synthetic Flexibility: Analogs such as 6g (acetyl group) and 6h (benzoyl group) demonstrate the versatility of dihydroisoquinoline scaffolds for post-synthetic modifications, whereas the bromine in the target compound offers a handle for halogen-specific reactions .

Comparison with Dihydropyrimidinone Derivatives

The table below contrasts synthetic approaches:

Compound Class Catalysts Used Reaction Conditions Key Advantages References
Target Dihydroisoquinoline Transition-metal catalysts High-temperature coupling Bromine enables cross-coupling
DHPMs (e.g., 4-phenyl-6-methyl-5-ethoxycarbonyl DHPM) Ionic liquids, Mg(ClO4)2, sulfamic acid Solvent-free, one-pot synthesis Eco-friendly, high yields (>90%)

Key Observations:

  • Catalyst Systems : The target compound’s synthesis relies on transition-metal catalysis (e.g., palladium in Suzuki couplings), whereas DHPMs employ Brønsted acids (e.g., sulfamic acid) or reusable catalysts (e.g., Mg(ClO4)2) under milder conditions .
  • Functional Group Compatibility: DHPM syntheses prioritize carbonyl and urea/thiourea components, whereas the dihydroisoquinoline scaffold emphasizes halogenation and carboxamide stability .

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